molecular formula C15H14FNO B5777084 N-(4-fluorophenyl)-2,5-dimethylbenzamide

N-(4-fluorophenyl)-2,5-dimethylbenzamide

Cat. No.: B5777084
M. Wt: 243.28 g/mol
InChI Key: ZRXYBRHVENKGNF-UHFFFAOYSA-N
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Description

N-(4-fluorophenyl)-2,5-dimethylbenzamide is a benzamide derivative featuring a 4-fluorophenyl group attached to a benzamide core substituted with methyl groups at the 2- and 5-positions. The 2,5-dimethyl substituents on the benzamide ring may contribute to steric and electronic modulation, influencing solubility, stability, and target affinity.

Properties

IUPAC Name

N-(4-fluorophenyl)-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO/c1-10-3-4-11(2)14(9-10)15(18)17-13-7-5-12(16)6-8-13/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRXYBRHVENKGNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-fluorophenyl)-2,5-dimethylbenzamide typically involves the reaction of 4-fluoroaniline with 2,5-dimethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods: On an industrial scale, the synthesis may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product in high purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols, depending on the reducing agent used.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-fluorophenyl)-2,5-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-fluorophenyl)-2,5-dimethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Benzamide Substituents Phenyl Substituents Biological Target Key Findings/Activity Reference
N-(4-fluorophenyl)-2,5-dimethylbenzamide 2,5-dimethyl 4-fluoro Hypothetical (e.g., HDAC) N/A (structural analog data inferred)
LMK235 3,5-dimethyl Hydroxyamino-oxohexyl HDAC4 Potent HDAC4 inhibitor (IC50 ~ nM range)
N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide 2-methoxy, 4-methyl 4-chloro Fluorescence studies Enhanced fluorescence intensity due to chloro substituent
N-(4-fluorophenyl)maleimide (Compound 19) Maleimide core 4-fluoro Monoacylglycerol lipase (MGL) IC50 = 5.18 μM (halogen size-independent inhibition)
N-(2,4-diketo-1H-pyrimidin-6-yl)-2-fluoro-benzamide Pyrimidinone core 2-fluoro Kynurenine formamidase (KFase) Binding affinity: -9.0 kcal/mol

Key Observations:

  • Substituent Position : The 2,5-dimethyl configuration on the benzamide in the target compound contrasts with LMK235’s 3,5-dimethyl groups, which are critical for HDAC4 inhibition . Steric hindrance from 2,5-substituents may reduce binding efficiency compared to LMK234.
  • Halogen Effects : The 4-fluoro group in the target compound parallels N-(4-fluorophenyl)maleimide (), where fluorine’s electron-withdrawing nature enhances target interaction without significantly altering inhibitory potency compared to bulkier halogens (Cl, Br, I) .
  • Fluorescence Properties : Compared to N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide, the 4-fluoro group in the target compound may reduce fluorescence intensity due to fluorine’s lower polarizability relative to chlorine .

Physicochemical Properties

  • Electronic Effects: The 4-fluoro group’s electron-withdrawing nature could stabilize the amide bond, enhancing metabolic stability relative to non-halogenated analogs.

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